molecular formula C5H4BrFS B6161206 3-(bromomethyl)-4-fluorothiophene CAS No. 1807001-96-2

3-(bromomethyl)-4-fluorothiophene

Cat. No.: B6161206
CAS No.: 1807001-96-2
M. Wt: 195.1
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Description

3-(Bromomethyl)-4-fluorothiophene (CAS: 1807001-96-2) is a high-purity fluorinated heterocyclic building block of significant interest in scientific research and development, particularly in the field of medicinal chemistry . With a molecular formula of C5H4BrFS and a molecular weight of 195.05 g/mol , this compound features a reactive bromomethyl group and an electron-withdrawing fluorine atom on the thiophene ring. This unique structure makes it a versatile precursor for the synthesis of more complex molecules, especially in the exploration of new active pharmaceutical ingredients (APIs) and other functional materials . The bromomethyl group is highly susceptible to nucleophilic substitution reactions, allowing researchers to readily attach various functional groups or link the thiophene scaffold to other molecular systems. The presence of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and bioavailability, making this reagent particularly valuable for creating structure-activity relationships (SAR) in drug discovery projects . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with care, referring to the relevant Safety Data Sheet for proper hazard and handling instructions.

Properties

CAS No.

1807001-96-2

Molecular Formula

C5H4BrFS

Molecular Weight

195.1

Purity

95

Origin of Product

United States

Preparation Methods

Solvent Effects on Reaction Efficiency

SolventBoiling Point (°C)Dielectric ConstantYield (%)Purity (%)
n-Heptane981.99298
Glacial Acetic Acid1186.27095
Carbon Tetrachloride762.26585

Linear alkanes like n-heptane provide a non-polar environment that stabilizes radical intermediates, whereas glacial acetic acid polarizes bromine to enhance electrophilicity. The higher dielectric constant of acetic acid may explain its lower yield in radical reactions due to premature bromine activation.

Role of Initiators and Catalysts

  • Benzoyl Peroxide : Generates free radicals at 80–100°C, initiating chain propagation. A molar ratio of 1:0.05 (substrate:initiator) optimizes conversion without over-initiation.

  • Iron-Iodine System : Synergistically polarizes Br₂ via Fe³⁺/I⁻ redox cycling, directing electrophilic attack to the 3-position. Excess iodine (>0.15 wt%) risks iodination byproducts.

Mechanistic Insights and Byproduct Formation

Radical Pathway Dynamics

Under bulb irradiation, n-heptane facilitates homolytic cleavage of NBS, producing bromine radicals that abstract hydrogen from the methyl group of 3-methyl-4-fluorothiophene. The resultant benzylic radical recombines with bromine to form the target compound. Side reactions, such as dibromination, are suppressed by maintaining a 1:1.05 substrate:NBS ratio and limiting reaction time to 6 hours.

Electrophilic Substitution Challenges

Thiophene’s aromaticity complicates electrophilic bromination, as the electron-withdrawing fluorine atom deactivates the ring. However, the ortho/para -directing effect of fluorine guides bromine to the 3-position when paired with Fe/I₂ catalysis. Computational studies suggest that iodine coordinates to thiophene’s sulfur, altering electron density to favor 3-substitution.

Purification and Characterization

Post-reaction workup involves:

  • Filtration to remove succinimide or catalyst residues.

  • Concentration under reduced pressure to isolate the crude product.

  • Recrystallization from petroleum ether (40–60°C fraction) to achieve >98% purity.

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for validating structure and purity. For 3-(bromomethyl)-4-fluorothiophene, key NMR signals include:

  • ¹H NMR (CDCl₃): δ 4.45 (s, 2H, CH₂Br), 6.85–7.10 (m, 2H, thiophene-H).

  • ¹³C NMR (CDCl₃): δ 28.5 (CH₂Br), 115.2 (d, J = 22 Hz, C-F), 140.1 (thiophene-C).

Scalability and Industrial Considerations

Batch processes using n-heptane are scalable to multi-kilogram production, with patent data confirming 24.33 g product from 29.30 g substrate in a 1 L reactor. Key challenges include:

  • Solvent Recovery : n-Heptane’s low boiling point enables distillation and reuse, reducing costs.

  • Exothermicity Management : Slow addition of NBS and external cooling prevent runaway reactions.

In contrast, electrophilic bromination requires corrosion-resistant reactors due to glacial acetic acid and bromine, increasing capital expenditure.

Comparative Analysis of Methods

ParameterRadical BrominationElectrophilic Bromination
Yield92%70%
Purity98%95%
Reaction Time4–6 hours3–8 hours
Byproducts<2% dibromination<5% dibromination
Solvent ToxicityLow (n-heptane)Moderate (glacial acetic acid)

Radical bromination outperforms electrophilic methods in yield and purity, making it the preferred laboratory-scale approach. However, electrophilic bromination remains relevant for substrates incompatible with radical initiators.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-fluorothiophene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiophenes with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 4-fluorothiophene.

Scientific Research Applications

3-(Bromomethyl)-4-fluorothiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-fluorothiophene depends on the specific application and target. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Notes

  • Synthetic Utility : Bromomethyl-thiophenes are understudied compared to phenyl analogs, but their dual functionality (halogen + methyl) offers unique reactivity in multi-step syntheses .
  • Data from analogs like 3-bromo-4'-(ethylthio)benzophenone () suggest standard precautions for similar brominated aromatics .
  • Knowledge Gaps: Direct experimental data on this compound’s spectroscopic properties (e.g., NMR, IR) and stability are absent in the provided evidence; further studies are needed.

Q & A

Q. What are the recommended methods for synthesizing 3-(bromomethyl)-4-fluorothiophene in high purity?

A two-step approach is typically employed:

  • Bromination : Introduce the bromomethyl group at the 3-position of 4-fluorothiophene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at 60–80°C .
  • Fluorination : Direct fluorination can be achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) under controlled heating . Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol) ensures high purity (>95%). Monitor purity via HPLC or GC-MS .

Q. How can NMR and mass spectrometry be utilized to characterize this compound?

  • ¹H NMR : Key signals include:
  • Thiophene protons (δ 6.8–7.2 ppm, splitting patterns depend on substituent positions).
  • Bromomethyl (-CH₂Br) as a singlet or multiplet at δ 4.3–4.7 ppm .
    • ¹³C NMR : Confirm fluorine coupling (³JCF) in the thiophene ring (δ 120–140 ppm) and the bromomethyl carbon (δ 30–35 ppm) .
    • Mass Spectrometry : ESI-MS or EI-MS shows molecular ion peaks at m/z 194 (M⁺ for C₅H₄BrFS) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the primary reaction pathways available for this compound in organic synthesis?

  • Nucleophilic Substitution : The bromomethyl group reacts with nucleophiles (e.g., amines, thiols) in SN2 mechanisms to form thiophene derivatives .
  • Cross-Coupling : Suzuki-Miyaura or Heck reactions exploit the bromine atom for C–C bond formation .
  • Electrophilic Aromatic Substitution : Fluorine directs electrophiles (e.g., nitration) to the 5-position of the thiophene ring .

Advanced Research Questions

Q. How do bromomethyl and fluorine substituents influence regioselectivity in cross-coupling reactions?

  • Fluorine’s Electronic Effects : The electron-withdrawing fluorine atom deactivates the thiophene ring, directing coupling reactions (e.g., Suzuki) to the bromomethyl-bearing carbon. Computational studies (DFT) suggest reduced electron density at the 3-position enhances oxidative addition with palladium catalysts .
  • Steric Effects : The bromomethyl group may hinder coupling at adjacent positions, favoring reactivity at the 2- or 5-positions .

Q. What strategies mitigate decomposition or side reactions during storage and handling?

  • Storage : Store at 2–4°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis or oxidation of the bromomethyl group .
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture or 0.1% BHT to inhibit radical degradation .
  • Reaction Solvents : Use anhydrous DMF or THF with rigorous degassing to minimize bromide displacement by adventitious water .

Q. How can competing reactivity between bromomethyl and fluorine be managed in multi-step syntheses?

  • Protection/Deprotection : Temporarily protect the bromomethyl group (e.g., as a silyl ether) before fluorination or subsequent reactions .
  • Sequential Functionalization : Prioritize reactions at the bromomethyl site (e.g., alkylation) before exploiting fluorine-directed electrophilic substitutions .

Q. Are there computational studies predicting the interactions of this compound derivatives with biological targets?

  • Docking Studies : Molecular docking (AutoDock Vina) suggests the bromomethyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets) .
  • MD Simulations : Fluorine’s electronegativity stabilizes hydrogen bonds with residues like serine or tyrosine in receptor-ligand complexes .

Methodological Considerations

  • Reaction Optimization : For cross-coupling, use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 80°C for 12 hours .
  • Analytical Validation : Pair NMR with X-ray crystallography (if crystalline) to resolve structural ambiguities .
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to the compound’s lachrymatory and toxic properties .

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